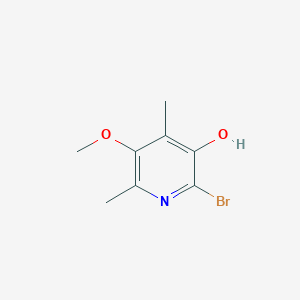

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol

Description

Significance of Halogenated and Methoxylated Pyridinol Scaffolds in Organic and Medicinal Chemistry

The introduction of halogen atoms and methoxy (B1213986) groups onto a pyridinol framework is a well-established strategy in the design of new chemical entities. Halogens, such as bromine, are known to enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes and interact with target proteins. tutorchase.com This modification can also increase the metabolic stability and binding affinity of a drug candidate. tutorchase.com Halopyridines are considered key building blocks for synthesizing pharmaceuticals and agrochemicals. nih.gov

Methoxylation, the addition of a methoxy group (-OCH3), can also significantly influence a compound's properties. The methoxy group can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. Furthermore, it can modulate the electronic properties of the pyridinol ring, affecting its reactivity and potential for further chemical transformations. The pyridine (B92270) scaffold itself is of particular interest due to its ability to improve water solubility in pharmaceutically relevant molecules. nih.gov

The combination of both halogen and methoxy substituents on a pyridinol core, as seen in 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, offers a powerful approach to fine-tuning the molecule's characteristics for specific applications in drug discovery and materials science.

Overview of this compound's Position in Academic Investigations

While extensive research exists on the broader class of substituted pyridinols, specific academic investigations into this compound are not widely documented in publicly available literature. This suggests that the compound may be a novel chemical entity or a specialized intermediate in a larger synthetic pathway that has not yet been the focus of dedicated study. Its structural complexity, featuring a bromine atom, a methoxy group, and two methyl groups on the pyridinol core, points towards its potential as a highly tailored building block in organic synthesis. The synthesis of such polysubstituted pyridines is an active area of research, with various methods being developed to create these complex structures. researchgate.netmdpi.com

The table below provides a summary of the key structural features of this compound and the general significance of these features in chemical research.

| Structural Feature | General Significance in Chemical Research |

| Pyridinol Core | Foundational scaffold in many pharmaceuticals and agrochemicals; enhances water solubility. nih.govnih.gov |

| Bromo Substituent | Increases lipophilicity, metabolic stability, and binding affinity of molecules. tutorchase.com |

| Methoxy Substituent | Acts as a hydrogen bond acceptor; modulates electronic properties. |

| Dimethyl Substituents | Can influence steric interactions and provide sites for further functionalization. |

Scope and Research Imperatives for this compound

Given the established importance of its constituent functional groups, this compound presents several compelling avenues for future research. The primary imperative is the development of an efficient and scalable synthetic route to make the compound more accessible for study. A patent for a synthetic method for the related compound, 2-bromo-5-methoxybenzoic acid, suggests that similar methodologies could be explored. google.com

Once a reliable synthesis is established, future research should focus on:

Exploring its reactivity: Investigating how the interplay of the bromo, methoxy, and dimethyl groups influences the reactivity of the pyridinol ring in various organic reactions.

Evaluating its biological activity: Screening the compound for potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory effects, which are common among substituted pyridinols. nih.gov

Investigating its coordination chemistry: Studying its ability to act as a ligand for metal catalysts, a known application for pyridine derivatives. youtube.com

The systematic exploration of this compound holds the potential to uncover new chemical transformations and identify novel lead compounds for drug discovery and development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-4,6-dimethylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-4-6(11)8(9)10-5(2)7(4)12-3/h11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXKEZYXDFMXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1OC)C)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Methoxy 4,6 Dimethylpyridin 3 Ol and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. advancechemjournal.comprinceton.edu For 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, several retrosynthetic pathways can be envisioned.

A primary strategy involves disconnections based on functional group interconversions (FGI) and aromatic substitutions on a pre-existing pyridine (B92270) core (Figure 1, Path A). This approach simplifies the target to a more accessible 4,6-dimethylpyridin-3-ol derivative. The bromine, methoxy (B1213986), and hydroxyl groups are seen as being installed through sequential reactions such as regioselective halogenation and etherification.

An alternative approach involves disconnecting the pyridine ring itself (Figure 1, Path B). This strategy leads back to acyclic precursors that can be cyclized to form the pyridinol core. advancechemjournal.com Classic methods like the Hantzsch pyridine synthesis or related condensation reactions are central to this pathway, which builds the heterocyclic ring with the necessary substituents already in place or in a form that can be easily modified. advancechemjournal.comresearchgate.net This pathway often involves the reaction of a 1,5-dicarbonyl compound, or its equivalent, with an ammonia (B1221849) source. nih.govadvancechemjournal.com

Figure 1: Retrosynthetic Analysis of this compound A simplified diagram illustrating two primary retrosynthetic strategies: Path A (functionalization of a pre-formed pyridine ring) and Path B (construction of the pyridine ring from acyclic precursors).

**2.2. Direct Synthesis Approaches to the Pyridinol Core

These methods focus on the modification of an existing, suitably substituted pyridine or pyridinol ring system.

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step. For pyridines bearing activating groups like hydroxyl (-OH) and methoxy (-OCH₃), electrophilic halogenation is a viable strategy. The directing effects of these substituents are paramount for achieving regioselectivity. In the case of a 5-methoxy-4,6-dimethylpyridin-3-ol precursor, the hydroxyl group at C3 and the methoxy group at C5 are both ortho-, para-directing. Their combined activating effect would strongly direct an incoming electrophile, such as Br+, to the C2 position, which is ortho to the powerful activating hydroxyl group.

N-Halosuccinimides (NBS for bromination) are commonly used reagents for such transformations, often providing milder conditions and higher selectivity compared to elemental halogens. organic-chemistry.orgresearchgate.net The use of specific solvents can further enhance reactivity and selectivity. For instance, hexafluoroisopropanol (HFIP) has been shown to enable mild and regioselective halogenation of a wide range of arenes and heterocycles with N-halosuccinimides. organic-chemistry.org Alternatively, transforming the pyridine into its N-oxide can significantly alter the regiochemical outcome of halogenation, typically favoring substitution at the C2 and C6 positions. nih.gov

| Substrate Type | Reagent | Conditions | Outcome | Reference |

| Activated Pyridines (amino, hydroxy) | N-Bromosuccinimide (NBS) | Various solvents (e.g., CCl₄, CH₃CN) | High yields of monobrominated products; regioselectivity depends on substituent position. | researchgate.net |

| Arenes and Heterocycles | N-Halosuccinimides | Hexafluoroisopropanol (HFIP) | Mild, regioselective halogenation with high yields. | organic-chemistry.org |

| Pyridine N-Oxide | Halogenating Agent | Mild conditions | Provides practical access to 2-halo-substituted pyridines. | nih.gov |

| Pyridines | Zincke Imine Intermediates | Halogen Electrophiles | Highly regioselective 3-halogenation via a ring-opening/closing sequence. | chemrxiv.org |

Functional group interconversion (FGI) is a powerful strategy for installing the desired substituents on the pyridine ring. imperial.ac.uk This can involve converting one functional group into another through processes like substitution, oxidation, or reduction. For instance, a nitro group can be reduced to an amino group, which can then be converted to a hydroxyl group via a diazotization reaction.

A methoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group (e.g., a halogen or a nitro group) on the pyridine ring is displaced by a methoxide (B1231860) source, such as sodium methoxide. chemicalbook.com For example, the synthesis of 5-bromo-2-methoxy-3-nitropyridine (B130787) has been achieved by treating 5-bromo-2-chloro-3-nitropyridine (B118568) with sodium methoxide in methanol, demonstrating the feasibility of such a substitution. chemicalbook.com Similarly, an existing hydroxyl group on the pyridine ring can be methylated to a methoxy group, although care must be taken to control the regioselectivity if other reactive sites are present.

**2.3. Multi-Step Synthetic Sequences

These approaches build the complex target molecule from simpler, often acyclic, starting materials through a series of reactions that include the formation of the core heterocyclic ring.

The construction of the pyridine ring is a fundamental approach to highly substituted derivatives. baranlab.org Numerous methods exist for pyridine synthesis, many of which rely on the condensation of carbonyl compounds with an ammonia source. nih.govbaranlab.org

The hetero-Diels-Alder reaction, a [4+2] cycloaddition, can form a pyridine ring from a 1,3-butadiene (B125203) moiety (diene) and an olefin structure (dienophile). nih.gov Another powerful method involves the cyclization of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) to yield substituted pyridines. organic-chemistry.org One of the most well-known methods is the Hantzsch pyridine synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. advancechemjournal.com While traditionally used for dihydropyridines, subsequent oxidation yields the aromatic pyridine ring. Variations of these cyclization reactions can be designed to incorporate the specific substitution pattern of the target molecule.

| Cyclization Method | Precursors | Key Features | Reference |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia | Forms a dihydropyridine, followed by oxidation. | advancechemjournal.com |

| Condensation | 1,5-Dicarbonyl compounds, Ammonia/Hydroxylamine | Direct formation of the pyridine ring. | nih.govbaranlab.org |

| Hetero-Diels-Alder | 1-Azadiene, Alkyne | [4+2] cycloaddition to form the six-membered ring. | baranlab.org |

| Zwitterion Cyclization | Pyridinium 1,4-zwitterions, Alkynes | Formal [3+2] cyclization reactions. | mdpi.com |

A practical multi-step synthesis would likely involve the sequential installation of the required functional groups onto a simpler starting pyridine. A plausible route could begin with a commercially available lutidine (dimethylpyridine) derivative.

Introduction of the Hydroxyl Group: An amino-lutidine could be converted to the corresponding pyridinol via diazotization followed by hydrolysis.

Introduction of the Methoxy Group: A nitro-lutidine derivative could be a key intermediate. The nitro group can activate the ring for nucleophilic aromatic substitution, allowing for the introduction of a methoxy group by reaction with sodium methoxide. chemicalbook.com The nitro group can then be reduced to an amine and subsequently converted to the hydroxyl group.

Regioselective Bromination: With the activating hydroxyl and methoxy groups in place, the final bromination step at the C2 position can be achieved with high regioselectivity using a reagent like N-bromosuccinimide (NBS), as discussed previously. researchgate.net

The synthesis of 2-methoxy-3-bromo-5-fluoropyridine provides a relevant example of this sequential approach, where 2-methoxy-5-aminopyridine is first converted to 2-methoxy-5-fluoropyridine, which then undergoes bromination. google.com This highlights the robustness of step-wise functionalization in achieving specific substitution patterns on the pyridine ring.

Modern Synthetic Techniques and Catalysis in this compound Synthesis

The contemporary synthesis of functionalized pyridinols has moved beyond classical condensation reactions, which often lack the scope for creating complex substitution patterns. nih.gov Modern approaches increasingly rely on catalytic processes that offer greater efficiency, selectivity, and functional group tolerance.

Palladium catalysis has become an indispensable tool in heterocyclic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govnih.gov While a direct palladium-catalyzed synthesis of this compound is not prominently described, the functionalization of pre-existing pyridinol or pyridine rings using palladium-catalyzed reactions represents a key strategy.

One relevant approach involves the C-H functionalization of pyridine N-oxides. nih.gov This method allows for the introduction of various substituents at specific positions of the pyridine ring. For instance, palladium-catalyzed alkenylation and arylation of pyridine N-oxides have been shown to proceed with high regioselectivity. nih.gov A hypothetical route to an analogue of the target molecule could involve the initial synthesis of a 5-methoxy-4,6-dimethylpyridin-3-ol N-oxide, followed by a palladium-catalyzed bromination or a C-H activation/bromination sequence.

Another powerful palladium-catalyzed method is the Suzuki-Miyaura coupling. This reaction is widely used for the synthesis of biaryl compounds and can be adapted for the functionalization of pyridines. nih.gov For example, a bromo-substituted pyridinol could be coupled with a boronic acid derivative. A patent describes the synthesis of 2-methoxy-5-(pyridin-2-yl)pyridine, where 5-bromo-2-methoxypyridine (B44785) is reacted with bis(pinacolato)diboron (B136004) to form a boronic acid ester, which is then coupled with a halogenated pyridine. google.com A similar strategy could be envisioned for the synthesis of more complex pyridinol structures.

The following table summarizes representative conditions for palladium-catalyzed functionalization of pyridine derivatives, which could be adapted for the synthesis of analogues of this compound.

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Example | Yield | Reference |

| C-H Arylation | Pd(OAc)₂, Ag₂CO₃ | Pyridine N-oxide | ortho-arylated Pyridine N-oxide | High | nih.gov |

| Suzuki Coupling | Pd catalyst | 5-bromo-2-methoxypyridine | 2-methoxy-5-(pyridin-2-yl)pyridine | 85% | google.com |

| Ullmann Ether Synthesis | CuI, Cs₂CO₃ | Halogenated Pyridine | Alkoxy Pyridine | Moderate | nih.gov |

This table presents examples of palladium-catalyzed reactions on pyridine derivatives that could be conceptually applied to the synthesis of the target compound.

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. mdpi.com This involves minimizing waste, using less hazardous reagents, and employing catalytic methods to improve atom economy.

Multicomponent reactions (MCRs) are a prime example of sustainable synthesis, as they allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic operations and purification steps. nih.gov A three-component synthesis of polysubstituted pyridines has been developed based on a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov This approach offers rapid access to diverse pyridine structures.

The use of environmentally benign solvents and catalysts is another cornerstone of sustainable synthesis. Research into the synthesis of pyridine bases from glycerol, a renewable feedstock, highlights the efforts to move away from petroleum-based starting materials. sigmaaldrich.com While directly applicable to the synthesis of simpler pyridines, the concepts of using bio-renewable resources and efficient catalytic systems are central to developing sustainable routes for more complex derivatives.

Furthermore, solvent- and halide-free synthetic methods contribute to greener processes. For instance, a novel atom-economical synthesis of pyridine-2-yl substituted ureas has been developed using pyridine N-oxides and dialkylcyanamides without the need for solvents or halide reagents. google.com

The development of efficient and recyclable catalysts is also crucial. Nano-magnetic metal-organic frameworks (MOFs) have been used as catalysts in the synthesis of pyrazolo[3,4-b]pyridines, demonstrating high yields under solvent-free conditions and the potential for catalyst reuse. nih.gov

| Sustainable Approach | Key Features | Example Application | Reference |

| Multicomponent Reactions | One-pot synthesis, high atom economy | Synthesis of polysubstituted pyridines | nih.gov |

| Renewable Feedstocks | Use of bio-based starting materials | Synthesis of pyridine bases from glycerol | sigmaaldrich.com |

| Solvent-Free Synthesis | Reduced waste and environmental impact | Synthesis of pyridine-2-yl substituted ureas | google.com |

| Recyclable Catalysts | Ease of separation and reuse | Nano-magnetic MOFs for pyridine synthesis | nih.gov |

This table outlines various sustainable strategies that can be applied to the synthesis of substituted pyridines.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 Methoxy 4,6 Dimethylpyridin 3 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridinol Ring

The pyridine (B92270) ring is inherently electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. This deactivation is a consequence of the electronegative nitrogen atom, which withdraws electron density from the ring. uoanbar.edu.iq For electrophilic attack to occur, harsh reaction conditions are often necessary, and the substitution typically directs to the 3- and 5-positions. uoanbar.edu.iq In the case of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, the presence of activating groups—specifically the hydroxyl and methoxy (B1213986) groups—is expected to enhance the ring's reactivity towards electrophiles. The methyl groups also contribute to this activation through their electron-donating inductive effects.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. stackexchange.com In these positions, the negative charge of the intermediate can be effectively stabilized by the nitrogen atom through resonance. stackexchange.com For this compound, the bromine atom at the 2-position is a potential leaving group for nucleophilic substitution. The rate and feasibility of such reactions would be influenced by the nature of the incoming nucleophile and the reaction conditions. Studies on related N-methylpyridinium ions have shown that the reactivity order for halide leaving groups can be complex, sometimes deviating from the typical F > Cl ≈ Br > I order, depending on the reaction mechanism. nih.gov

Oxidation and Reduction Pathways of the Pyridinol Moiety and its Substituents

The pyridine nitrogen atom can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peracids. The resulting N-oxide can significantly alter the reactivity of the pyridine ring, often facilitating both electrophilic and nucleophilic substitution reactions. For this compound, N-oxidation would likely proceed readily. The substituents on the ring can also be susceptible to oxidation under certain conditions, although the pyridine ring itself is relatively stable to oxidation.

The reduction of the pyridine ring to a piperidine ring is also a common transformation, typically accomplished through catalytic hydrogenation. wikipedia.org This process would saturate the aromatic ring, leading to a completely different chemical entity with distinct properties and reactivity. The substituents on the ring can influence the conditions required for reduction. Additionally, microbial degradation pathways for hydroxypyridines have been studied, which involve the formation of dihydroxypyridines as intermediates. nih.gov

Transformations Involving the Bromine Atom

The bromine atom at the 2-position of this compound is a key site for a variety of important chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position of the pyridinol ring. The efficiency of the Suzuki-Miyaura reaction can be influenced by the choice of catalyst, ligands, base, and solvent. researchgate.netacs.orgacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 2-position by reacting the bromopyridine with an amine. acs.orgacs.orgresearchgate.netnih.gov This is a valuable method for synthesizing aminopyridine derivatives. For volatile amines, the reaction may need to be carried out in sealed tubes to prevent their escape. acs.orgacs.org

Grignard Reagent Formation: The bromine atom can be converted into a Grignard reagent by reacting with magnesium metal. organic-chemistry.orgresearchgate.netresearchgate.net The resulting pyridylmagnesium bromide is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and nitriles, to form new carbon-carbon bonds. wikipedia.org A recent development has shown that purple light can promote the coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst. organic-chemistry.orgacs.org

Below is a table summarizing these potential transformations:

| Reaction | Reagents | Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 2-R-5-methoxy-4,6-dimethylpyridin-3-ol |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | 2-(R¹R²N)-5-methoxy-4,6-dimethylpyridin-3-ol |

| Grignard Reaction | 1. Mg2. Electrophile (e.g., RCHO) | 2-(RCH(OH))-5-methoxy-4,6-dimethylpyridin-3-ol |

Reactivity and Functionalization of Methoxy and Methyl Groups

The methoxy group at the 5-position is an electron-donating group that activates the pyridine ring towards electrophilic substitution and influences the regioselectivity of such reactions. acs.org The ether linkage is generally stable, but under harsh acidic conditions, it could be cleaved to yield the corresponding dihydroxypyridine.

The methyl groups at the 4- and 6-positions are also electron-donating and activate the ring. While generally unreactive, the protons on the methyl groups can exhibit some acidity and could potentially be functionalized under strongly basic conditions or through radical reactions.

Reaction Mechanism Elucidation for Novel Transformations

The mechanisms of the reactions discussed above are generally well-understood for related pyridine systems. For instance, the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.

Nucleophilic aromatic substitution on pyridines typically proceeds through a two-step addition-elimination mechanism, forming a stable intermediate. stackexchange.comresearchgate.net The stability of this intermediate is key to the reaction's feasibility. stackexchange.com

Recent computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the mechanisms of reactions involving substituted pyridines, helping to rationalize observed regioselectivity and reactivity. researchgate.netnsf.gov For any novel transformations of this compound, a combination of experimental kinetic studies and computational modeling would be invaluable for elucidating the precise reaction mechanisms.

Theoretical and Computational Chemistry of 2 Bromo 5 Methoxy 4,6 Dimethylpyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule, divorced from environmental effects. These in silico approaches are crucial for predicting molecular geometry, electronic distribution, and energetic stability.

Density Functional Theory (DFT) has become a primary tool for investigating the molecular properties of organic compounds due to its favorable balance of accuracy and computational cost. mdpi.comscirp.org Studies on related pyridine (B92270) derivatives, such as 2-bromo-3-hydroxy-6-methyl pyridine, have successfully employed DFT methods, commonly using the B3LYP functional with a 6-311G(d,p) basis set, to determine optimized structures and electronic properties. researchgate.net

For 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, DFT calculations would begin with a geometry optimization to find the lowest energy arrangement of atoms. This process yields key structural parameters. The optimized geometry is crucial for subsequent calculations of other molecular properties. scirp.org

Electronic properties derived from DFT calculations include the dipole moment, which indicates the polarity of the molecule, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. nih.gov For similar brominated pyridine compounds, calculated HOMO-LUMO gaps are typically in the range of 5.4-5.5 eV. researchgate.net

Molecular Electrostatic Potential (MESP) surfaces are also generated from DFT calculations. These surfaces map the electrostatic potential onto the electron density of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of chemical reactivity. researchgate.netnih.gov

Note: Values are illustrative, based on structurally similar compounds like 2-bromo-3-hydroxy-6-methyl pyridine and 2,6-bis(bromo-methyl)pyridine. researchgate.net

Pyridinol compounds, particularly those with a hydroxyl group at the 3-position, can exhibit tautomerism, existing in equilibrium between the pyridinol (enol) form and a pyridinone (keto) form. This involves an intramolecular proton transfer from the hydroxyl group to the ring nitrogen atom. researchgate.net Computational studies are essential for determining the relative stability of these tautomers. By calculating the total energies of the optimized geometries for both forms, the thermodynamically preferred tautomer can be identified. DFT methods can also be used to calculate the energy barrier of the transition state for the interconversion, providing insight into the kinetics of the tautomerization process. researchgate.net

Molecular Modeling and Dynamics Simulations for Intramolecular Interactions

While quantum chemical calculations typically model molecules in a static state (at 0 K in a vacuum), molecular modeling and dynamics (MD) simulations provide a view of the molecule's behavior over time at finite temperatures. mdpi.com MD simulations are particularly useful for studying the flexibility of the molecule and the nature of its intramolecular interactions. nih.gov

Using force fields such as AMBER or CHARMM, an MD simulation for this compound would model the movements of its atoms over a period of nanoseconds. This can reveal the stability of potential intramolecular hydrogen bonds, for instance, between the hydrogen of the 3-hydroxyl group and the oxygen of the 5-methoxy group. The simulation trajectory provides information on the fluctuations in bond lengths, bond angles, and dihedral angles. nih.gov

Analysis of the MD trajectory, often through metrics like the root-mean-square deviation (RMSD), can indicate whether the molecule remains in a stable conformation or undergoes significant structural changes over time. nih.gov These simulations offer a dynamic perspective on the intramolecular forces that govern the molecule's shape and behavior in a more realistic, solvated environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the theoretical model. dergipark.org.tr

DFT calculations are widely used to compute vibrational frequencies corresponding to infrared (IR) spectra. scirp.org The calculated frequencies represent the normal modes of vibration for the molecule at its optimized geometry. For this compound, this would allow for the assignment of specific vibrational modes to characteristic functional groups, such as the O-H stretch of the hydroxyl group, C-O stretches of the methoxy (B1213986) group, C-Br stretch, and various pyridine ring vibrations. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental IR spectra. researchgate.net

Table 2: Predicted Vibrational Frequencies (Scaled)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3400 - 3600 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| C=C, C=N Ring Stretch | 1400 - 1600 |

| C-O Stretch (Methoxy/Phenol) | 1000 - 1250 |

Note: These are typical frequency ranges for the specified functional groups and are based on DFT studies of analogous pyridine derivatives. researchgate.netnih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govnih.gov The calculation provides the excitation energies and oscillator strengths for transitions between molecular orbitals, typically from HOMO or lower occupied orbitals to LUMO or higher unoccupied orbitals. This allows for a theoretical prediction of the maximum absorption wavelengths (λmax), which can be compared to experimentally measured spectra.

Computational Insights into Reactivity and Selectivity

Computational methods provide powerful tools to predict the chemical reactivity and selectivity of a molecule without the need for laboratory experiments. The frontier molecular orbitals (HOMO and LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity (ω): Quantifies the electrophilic nature of the molecule. mdpi.com

While these global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors are needed to predict the selectivity—i.e., where on the molecule a reaction is most likely to occur. Fukui functions and dual descriptors are calculated to identify specific atomic sites that are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.comnih.gov This analysis, combined with the MESP map, provides a comprehensive picture of the molecule's reactive behavior, guiding synthetic efforts and explaining observed reaction outcomes.

Derivatives, Analogues, and Chemical Modifications of 2 Bromo 5 Methoxy 4,6 Dimethylpyridin 3 Ol

Rational Design Principles for Novel Analogues

The rational design of new molecules based on the 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol scaffold is primarily driven by the goal of optimizing its properties for a specific application, often as a therapeutic agent. researchgate.netenpress-publisher.com The core principle involves systematically modifying its peripheral functional groups to fine-tune electronic distribution, steric profile, lipophilicity, and hydrogen bonding capabilities.

Key design strategies include:

Modulation of the C2-Substituent: The bromine atom at the C2 position serves as a versatile synthetic handle, most commonly for introducing new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. Replacing the bromine with various aryl or heteroaryl groups allows for the exploration of different binding pockets in a biological target, potentially enhancing potency and selectivity.

Alteration of Hydrogen Bonding Capacity: The C3-hydroxyl and C5-methoxy groups are critical modulators of the molecule's polarity and hydrogen-bonding potential. The C3-hydroxyl group can act as both a hydrogen bond donor and acceptor. The C5-methoxy group is a hydrogen bond acceptor, but it can be demethylated to reveal a second hydroxyl group, creating a catechol-like arrangement on the pyridine (B92270) ring. This modification dramatically alters the molecule's interaction with its environment.

| Structural Position | Functional Group | Design Strategy | Objective/Impact |

|---|---|---|---|

| C2 | Bromo | Replacement via cross-coupling (e.g., Suzuki, Stille) | Introduce diverse aryl/heteroaryl groups; explore new binding interactions. |

| C3 | Hydroxyl | Etherification, Esterification | Modulate hydrogen bond donor capacity; increase lipophilicity. |

| C5 | Methoxy (B1213986) | Demethylation to hydroxyl; conversion to other alkoxy groups | Introduce a new hydrogen bond donor/acceptor site; tune polarity and lipophilicity. |

| C4, C6 | Methyl | Replacement with larger or smaller alkyl groups | Modify steric bulk; influence conformation of adjacent groups. |

Strategies for Functionalization at Different Positions of the Pyridinol Core

The chemical diversity of derivatives from this scaffold is made possible by a range of selective functionalization reactions targeting its specific groups.

Functionalization at C2 (Bromo Group): The C2-bromo substituent is readily displaced or coupled. The most powerful method for its functionalization is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction couples the bromopyridine with a wide variety of aryl or vinyl boronic acids or esters, offering a robust method for creating C-C bonds under relatively mild conditions. researchgate.netorganic-chemistry.org This strategy is fundamental for building biaryl structures, which are common motifs in pharmaceuticals.

Functionalization at C3 (Hydroxyl Group): The pyridin-3-ol moiety reacts as a typical phenol (B47542).

Etherification: The hydroxyl group can be converted to an ether via Williamson ether synthesis, reacting with an alkyl halide in the presence of a base.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides yields the corresponding esters. researchgate.net This transformation is useful for creating prodrugs or modifying the electronic nature of the oxygen atom. In reactions with other halogenated pyridines, pyridin-3-ol derivatives have been shown to react selectively at the oxygen atom. researchgate.netosi.lv

Functionalization at C5 (Methoxy Group): The methoxy group can be cleaved to unmask a phenol.

Demethylation: This is a common strategic step to increase polarity or enable subsequent functionalization at the newly formed hydroxyl group. Reagents like boron tribromide (BBr₃), trimethylsilyl (B98337) iodide (TMSI), or heating with pyridine hydrochloride are effective. researchgate.netwikipedia.org Notably, bulky reducing agents like L-selectride have been used for the chemoselective demethylation of sterically hindered methoxypyridines. thieme-connect.comelsevierpure.com

| Position | Reaction Type | Typical Reagents | Product Type |

|---|---|---|---|

| C2-Br | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃) | 2-Arylpyridine |

| C3-OH | Etherification | R-X (alkyl halide), base (e.g., NaH, K₂CO₃) | 3-Alkoxy-pyridine |

| C3-OH | Esterification | Acyl chloride, base | 3-Acyloxy-pyridine |

| C5-OMe | Demethylation | BBr₃, L-selectride, Pyridinium-HCl | 5-Hydroxy-pyridine |

Synthesis of Polyfunctionalized Pyridine Derivatives Incorporating the Scaffold

The true value of the this compound scaffold lies in its use as a starting point for multi-step syntheses to generate highly complex and polyfunctionalized molecules. nih.govnih.gov These synthetic sequences rely on the differential reactivity of the functional groups, allowing for a stepwise and controlled diversification.

A hypothetical synthetic pathway to a polyfunctionalized derivative could proceed as follows:

Step 1: Suzuki-Miyaura Coupling. The starting pyridinol is reacted with a selected arylboronic acid (e.g., 4-fluorophenylboronic acid) under palladium catalysis to replace the C2-bromo group with the aryl substituent.

Step 2: Demethylation. The resulting 2-aryl-5-methoxy-4,6-dimethylpyridin-3-ol is then treated with a demethylating agent like BBr₃ or L-selectride. This selectively cleaves the C5-methoxy ether, yielding a 2-aryl-4,6-dimethylpyridine-3,5-diol.

Step 3: Regioselective Etherification. The newly formed diol now has two hydroxyl groups at C3 and C5. Due to the different steric environments created by the flanking methyl groups, it may be possible to selectively functionalize one of these hydroxyls over the other using a suitable alkylating agent and carefully controlled reaction conditions.

This sequential approach enables the creation of a library of compounds with diverse functionalities at positions C2, C3, and C5, all originating from a single, well-defined starting material. The development of such synthetic routes is crucial for structure-activity relationship (SAR) studies in drug discovery. iipseries.org

Regioselective Functionalization and its Impact on Electronic and Steric Properties

Regioselectivity—the control of reaction at a specific position—is paramount when working with a polysubstituted scaffold like this compound. The outcome of a reaction is governed by a combination of electronic and steric effects exerted by the existing substituents.

Electronic Effects: The pyridine ring is inherently electron-deficient, which significantly lowers its reactivity towards electrophilic aromatic substitution compared to benzene. rsc.orglumenlearning.com The nitrogen atom withdraws electron density, particularly from the ortho (C2, C6) and para (C4) positions, making the meta (C3, C5) positions the default sites for such reactions, although they are still deactivated. quora.com In this specific molecule:

The hydroxyl (-OH) and methoxy (-OMe) groups are strong electron-donating groups by resonance, which counteracts the deactivating effect of the pyridine nitrogen.

The bromo (-Br) group is deactivating via induction but weakly donating by resonance.

The methyl (-CH₃) groups are weakly electron-donating by induction.

This electronic landscape makes the C2-bromo bond susceptible to oxidative addition by palladium, initiating cross-coupling reactions. researchgate.net The electron-rich nature of the oxygen atoms at C3 and C5 makes them nucleophilic and prone to attack by electrophiles.

Steric Effects: The methyl groups at C4 and C6 create a sterically hindered environment. This crowding has a profound impact on regioselectivity:

Directing Suzuki Coupling: In polysubstituted halopyridines, Suzuki-Miyaura reactions can be influenced by steric hindrance. While the C2 position is electronically activated for coupling, severe steric hindrance from adjacent groups could favor reaction at a less hindered halogenated site if one were available. beilstein-journals.org

Selective Demethylation: The steric bulk around the C5-methoxy group, which is flanked by methyl groups at C4 and C6, can be exploited for selective reactions. For example, the use of a bulky reagent like L-selectride can achieve demethylation at a sterically congested methoxy group while leaving less hindered methoxy groups in the same molecule untouched. thieme-connect.comelsevierpure.com

Controlling Reactivity of Hydroxyl Groups: If the C5-methoxy group is converted to a hydroxyl, the resulting diol would have two hydroxyl groups in different steric environments. The C3-OH is adjacent to one methyl group (C4), while the C5-OH is flanked by two (C4 and C6). A bulky reagent for etherification or esterification would likely react preferentially at the less hindered C3-OH position.

The interplay of these electronic and steric factors determines the reactivity and regioselectivity of functionalization attempts. nih.gov A thorough understanding of these principles is essential for the rational design and synthesis of novel, complex pyridine derivatives based on this versatile scaffold.

Role As a Synthetic Building Block and Intermediate in Organic Synthesis

Utilization in the Construction of Complex Heterocyclic Molecules

While detailed, peer-reviewed studies outlining specific pathways are not extensively documented in publicly accessible literature, the structure of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol is inherently suited for the synthesis of fused and poly-substituted heterocyclic systems. The bromine atom at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a wide variety of carbon and heteroatom substituents.

Simultaneously, the hydroxyl group at the 3-position can undergo O-alkylation, O-acylation, or serve as a nucleophile in intramolecular cyclization reactions. This dual reactivity enables synthetic chemists to build out complex structures from the pyridine (B92270) core, potentially leading to novel scaffolds for various applications.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

Substituted pyridin-3-ol scaffolds are prevalent in numerous biologically active compounds. Although specific examples originating directly from this compound are not detailed in available research, its structural motifs are relevant to both the pharmaceutical and agrochemical industries. The ability to functionalize the molecule at the bromine and hydroxyl positions allows for the systematic modification of its structure to optimize biological activity.

For instance, the displacement of the bromo group could introduce moieties known to interact with specific biological targets, while modification of the hydroxyl and methoxy (B1213986) groups could fine-tune properties such as solubility, metabolic stability, and target-binding affinity. This makes the compound a prospective precursor for creating libraries of novel compounds for screening purposes in drug discovery and agrochemical development.

Applications in Cascade and Multicomponent Reactions

Currently, there is a lack of specific, published research demonstrating the application of this compound in cascade or multicomponent reactions (MCRs). However, its inherent functionalities make it a theoretically attractive candidate for such processes.

A hypothetical multicomponent reaction could involve the simultaneous reaction of the hydroxyl group, the pyridine nitrogen, and a coupling reaction at the bromo-position with two or more other reactants. Such a strategy would enable the rapid assembly of complex molecules in a single step, which is a highly desirable feature in modern synthetic chemistry for improving efficiency and reducing waste. The development of such reactions would further solidify the role of this compound as a powerful tool in organic synthesis.

Molecular Level Biological Interactions and Mechanistic Insights of 2 Bromo 5 Methoxy 4,6 Dimethylpyridin 3 Ol Excluding Clinical Data

In Vitro Studies of Molecular Target Binding and Enzymatic Modulation

No publicly available studies were identified that investigated the binding of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol to specific molecular targets or its effects on enzymatic activity.

Elucidation of Molecular Mechanisms of Action in Controlled Biological Systems

There is no information in the public domain detailing the molecular mechanisms through which this compound may exert biological effects in controlled systems.

Ligand Design and Structure-Activity Relationship (SAR) at the Molecular Level

While structure-activity relationship studies have been conducted on various other pyridine (B92270) derivatives, no such research specifically involving this compound as a lead compound or part of a larger study was found.

Coordination Chemistry of this compound with Metal Centers in Biological Mimics

No literature is available describing the coordination chemistry of this specific compound with metal centers in systems that mimic biological environments.

Future Research Directions and Unexplored Avenues for 2 Bromo 5 Methoxy 4,6 Dimethylpyridin 3 Ol

Development of Novel and Atom-Economical Synthetic Pathways

The synthesis of highly substituted pyridines often involves multi-step procedures that may lack efficiency. Future research should prioritize the development of novel and atom-economical synthetic routes to 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol and its analogs.

Current synthetic strategies for related substituted pyridines often rely on traditional condensation and cycloaddition reactions, which can be lengthy. organic-chemistry.org A key area for future work would be the development of one-pot or tandem reaction sequences. For instance, methods that allow for the direct conversion of N-vinyl or N-aryl amides into pyridine (B92270) derivatives could be adapted. organic-chemistry.org Such an approach could significantly streamline the synthesis process.

Furthermore, the principles of atom economy, which seek to maximize the incorporation of reactant atoms into the final product, should be a guiding factor. bohrium.commdpi.comnih.gov Research into transition-metal-free methodologies, such as base-promoted annulation of alkynes, could provide more sustainable synthetic pathways. mdpi.com The exploration of scandium-catalyzed routes, which have shown promise for the atom-economical synthesis of other substituted pyridines, could also be a fruitful avenue of investigation. illinois.edufigshare.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Convergent Synthesis | Reduced reaction time, simplified purification | Adapting methods from N-vinyl/N-aryl amides organic-chemistry.org |

| Transition-Metal-Free Annulation | Avoids toxic and expensive catalysts | Exploring base-promoted reactions of alkynes and benzamides mdpi.com |

| Scandium-Catalyzed Synthesis | High atom economy | Investigating the use of scandium imide complexes illinois.edufigshare.com |

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and for the rational design of new transformations. For this compound, detailed mechanistic studies of its formation and subsequent reactions are warranted.

Future research could employ a combination of experimental and computational techniques to elucidate reaction pathways. For example, in the synthesis of related pyridine derivatives, mechanistic insights have been gained by identifying and characterizing reaction intermediates. organic-chemistry.org This approach could be applied to potential syntheses of the target compound to understand the step-by-step formation of the pyridinol ring.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring would be invaluable in mapping the energy profiles of reactions involving this compound. Understanding the role of the bromo, methoxy (B1213986), and hydroxyl substituents in directing reactivity will be a key aspect of these investigations.

Expansion of High-Level Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. For this compound, high-level computational studies can provide valuable insights that complement experimental work.

Density Functional Theory (DFT) is a versatile method for studying the electronic structure and reactivity of organic molecules. mdpi.com Future computational work could focus on using DFT to predict the molecule's geometric parameters, vibrational frequencies, and electronic properties. Such studies can also be used to model the transition states of potential reactions, thereby providing a theoretical basis for understanding reactivity and selectivity. mdpi.com

Molecular docking simulations could also be employed to explore the potential biological activity of this compound. nih.gov By modeling the interaction of this compound with the active sites of various enzymes, researchers can identify potential targets for drug discovery. nih.govnih.gov

| Computational Method | Research Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Optimized geometry, reaction mechanisms, spectroscopic properties mdpi.com |

| Molecular Docking | Virtual screening for biological activity | Identification of potential protein targets, binding affinities nih.gov |

Exploration of New Chemical Reactivity and Catalytic Applications

The unique combination of functional groups in this compound—a bromine atom, a methoxy group, and a hydroxyl group on a dimethylated pyridine core—suggests a rich and varied chemical reactivity waiting to be explored.

The bromine atom, for instance, is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Future research should investigate the utility of this compound in well-established transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

The pyridinol scaffold itself is of interest. Pyridinones, tautomers of hydroxypyridines, are recognized as important motifs in medicinal chemistry. nih.gov The potential for this compound to act as a ligand for transition metals could also be explored, opening up possibilities for its use in catalysis.

Integration with Emerging Research Methodologies in Organic Chemistry

To remain at the forefront of chemical science, future research on this compound should integrate emerging methodologies. This includes the use of high-throughput screening techniques to rapidly evaluate its potential in various applications.

Furthermore, the principles of green chemistry should be applied to all aspects of its study, from synthesis to application. This includes the use of environmentally benign solvents, the reduction of waste, and the development of energy-efficient processes.

The application of machine learning and artificial intelligence to predict the properties and reactivity of this and related compounds could also accelerate the discovery process. By building predictive models based on existing data for pyridine derivatives, researchers can more efficiently design new experiments and identify promising areas of investigation.

Q & A

Q. Table 1: Synthetic Yields and Conditions

| Starting Material | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-Amino-2-bromo-5-methoxy-... | H₂SO₄, 100°C, 3h | 54 |

Advanced: How does the substitution pattern on the pyridine ring influence the antioxidant activity of derivatives like this compound?

Answer:

The bromine and methoxy groups at positions 2 and 5 enhance radical-scavenging activity by stabilizing phenolic radicals through resonance and inductive effects. Comparative studies show that electron-withdrawing groups (e.g., Br) increase oxidation potential, while methoxy groups improve solubility in lipid matrices, critical for chain-breaking antioxidants . Advanced studies should:

- Use EPR spectroscopy to track radical intermediates.

- Compare H-atom donation rates with unsubstituted pyridinols.

- Employ computational models (DFT) to map electron distribution.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Answer:

1H and 13C NMR are critical for structural confirmation. Key spectral features include:

- 1H NMR (δ 5.79 ppm) : A singlet for the hydroxyl proton, absent in deuterated solvents.

- Methoxy group (δ 3.69 ppm) : A singlet integrating to 3H.

- Methyl groups (δ 2.38 and 2.21 ppm) : Singlets indicating no coupling due to symmetry .

Table 2: NMR Data Summary

| Proton/Group | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH | 5.79 | s | 1H |

| -OCH₃ | 3.69 | s | 3H |

| -CH₃ (C4 and C6) | 2.38/2.21 | s | 3H each |

Advanced: What strategies can resolve contradictions in reported biological activities of brominated pyridinols across studies?

Answer:

Contradictions often arise from assay variability (e.g., cell lines, antioxidant models). To address this:

- Standardize assays : Use established models like ORAC (Oxygen Radical Absorbance Capacity) or LDL oxidation assays.

- Control for solvent effects : Compare activities in polar (e.g., PBS) vs. nonpolar (e.g., DMSO) solvents.

- Validate mechanisms : Use knockout cell lines to confirm target specificity (e.g., Nrf2 pathway involvement) .

Basic: What are the key solubility and stability considerations when handling this compound in aqueous vs. organic solvents?

Answer:

- Solubility : The compound is sparingly soluble in water due to hydrophobic methyl groups but dissolves well in DMSO or chloroform.

- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light to prevent bromine dissociation .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) model the leaving group propensity of Br and charge distribution. Key steps:

- Calculate Fukui indices to identify electrophilic centers (C2 in this case).

- Simulate transition states for SNAr (nucleophilic aromatic substitution) with amines or thiols.

- Validate predictions with kinetic studies (e.g., monitoring Br⁻ release via ion chromatography) .

Basic: What are the common side reactions encountered during functionalization of this compound, and how can they be mitigated?

Answer:

- Debromination : Occurs under strong reducing conditions. Mitigate by using mild reductants (e.g., NaBH₄ instead of LiAlH₄).

- Ether cleavage : Methoxy groups may hydrolyze in strong acids. Protect with silylating agents (e.g., TMSCl) during harsh reactions .

Advanced: What role does this compound play in the synthesis of organoselenium catalysts, and what mechanistic insights have been gained?

Answer:

The hydroxyl group at C3 reacts with selenating agents (e.g., n-octyl selenide) to form Se-containing antioxidants. Mechanistic studies reveal:

- Catalytic cycle : The Se center undergoes redox cycling (Se⁰ ↔ Se⁻), regenerating the active pyridinol.

- Kinetic isotope effects : Deuterated analogs show reduced H-atom transfer rates, confirming a proton-coupled electron transfer (PCET) mechanism .

Notes

- Data Sources : Excluded non-reliable sources (e.g., BenchChem) per guidelines.

- Methodological Focus : Answers emphasize experimental design, validation, and interpretation.

- Advanced/Basic Distinction : Ensured via complexity of techniques (e.g., DFT vs. NMR) and application scope (e.g., mechanistic vs. synthetic).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.